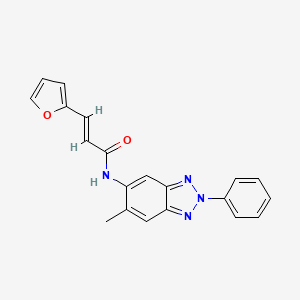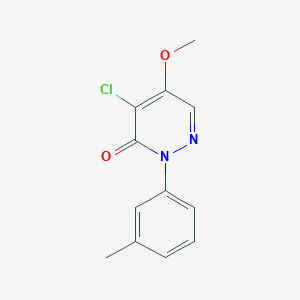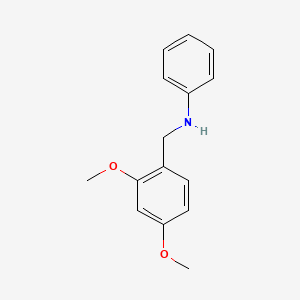![molecular formula C18H15ClN2O2 B5863131 (4Z)-3-(4-chlorophenyl)-4-[[4-(dimethylamino)phenyl]methylidene]-1,2-oxazol-5-one](/img/structure/B5863131.png)
(4Z)-3-(4-chlorophenyl)-4-[[4-(dimethylamino)phenyl]methylidene]-1,2-oxazol-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4Z)-3-(4-chlorophenyl)-4-[[4-(dimethylamino)phenyl]methylidene]-1,2-oxazol-5-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of a chlorophenyl group, a dimethylaminophenyl group, and an oxazol-5-one ring, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-3-(4-chlorophenyl)-4-[[4-(dimethylamino)phenyl]methylidene]-1,2-oxazol-5-one typically involves the following steps:
Formation of the oxazol-5-one ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the chlorophenyl group: This step involves the substitution reaction where a chlorophenyl group is introduced into the oxazol-5-one ring.
Addition of the dimethylaminophenyl group: This is usually done through a condensation reaction, where the dimethylaminophenyl group is attached to the oxazol-5-one ring.
The reaction conditions for these steps often include the use of solvents like dichloromethane or ethanol, catalysts such as palladium or copper, and controlled temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring high yield and purity, and implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(4Z)-3-(4-chlorophenyl)-4-[[4-(dimethylamino)phenyl]methylidene]-1,2-oxazol-5-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst, alkylating agents like methyl iodide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution can result in various substituted derivatives.
Aplicaciones Científicas De Investigación
(4Z)-3-(4-chlorophenyl)-4-[[4-(dimethylamino)phenyl]methylidene]-1,2-oxazol-5-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (4Z)-3-(4-chlorophenyl)-4-[[4-(dimethylamino)phenyl]methylidene]-1,2-oxazol-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- (4Z)-3-(4-bromophenyl)-4-[[4-(dimethylamino)phenyl]methylidene]-1,2-oxazol-5-one
- (4Z)-3-(4-fluorophenyl)-4-[[4-(dimethylamino)phenyl]methylidene]-1,2-oxazol-5-one
- (4Z)-3-(4-methylphenyl)-4-[[4-(dimethylamino)phenyl]methylidene]-1,2-oxazol-5-one
Uniqueness
(4Z)-3-(4-chlorophenyl)-4-[[4-(dimethylamino)phenyl]methylidene]-1,2-oxazol-5-one is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties. This compound may exhibit different reactivity, stability, and biological activity compared to its analogs with different substituents (e.g., bromine, fluorine, or methyl groups).
Propiedades
IUPAC Name |
(4Z)-3-(4-chlorophenyl)-4-[[4-(dimethylamino)phenyl]methylidene]-1,2-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c1-21(2)15-9-3-12(4-10-15)11-16-17(20-23-18(16)22)13-5-7-14(19)8-6-13/h3-11H,1-2H3/b16-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHRYFOFHYMGFSH-WJDWOHSUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=NOC2=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C\2/C(=NOC2=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(2-methyl-2-propen-1-yl)-2-[(1-naphthyloxy)methyl]-1H-benzimidazole](/img/structure/B5863051.png)
![3-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5863052.png)

![Spiro[2,4-dihydroisoquinoline-3,1'-cyclopentane]-1-thione](/img/structure/B5863063.png)



![5-[(4-chlorobenzyl)amino]-2-(2-chlorophenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5863107.png)
![N'-[(3,4-diethoxybenzoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5863115.png)
![2-[(4-chlorophenyl)methyl-propylamino]ethanol](/img/structure/B5863118.png)

![1-(2-furoyl)-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B5863144.png)
![4,6,8-TRIMETHYL-2-{[(4-NITROPHENYL)METHYL]SULFANYL}QUINAZOLINE](/img/structure/B5863146.png)
![5,7-diethyl-2-(3-methylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5863154.png)
